4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

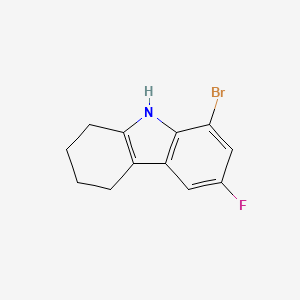

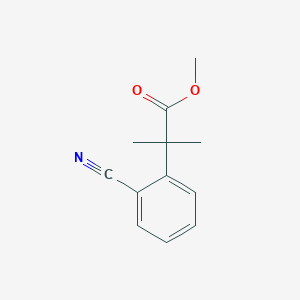

4-(1H-Pyrazol-4-yl)benzaldehyde is a chemical compound with the molecular formula C10H8N2O . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus, such as in 4-(1H-Pyrazol-4-yl)benzaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-4-yl)benzaldehyde is characterized by a pyrazole ring attached to a benzaldehyde group. The exact mass of the molecule is 172.06400 .Chemical Reactions Analysis

Pyrazoles, including 4-(1H-Pyrazol-4-yl)benzaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is widely used in scientific research, including the synthesis of organic materials, the study of organic reactions, and the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, catalysts, and other organic compounds. In addition, this compound is used in the synthesis of other pyrazoles, which are important intermediates in the synthesis of pharmaceuticals and other organic materials.

Wirkmechanismus

4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride can act as a catalyst in organic reactions. It is able to activate substrates and promote the formation of the desired products. It can also act as an electron-rich ligand in coordination chemistry, stabilizing transition metal complexes and promoting the formation of organometallic compounds.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug levels in the body. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, resulting in decreased levels of fatty acids in the body. In addition, this compound has been shown to modulate the activity of enzymes involved in the metabolism of glucose, leading to increased levels of glucose in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride in lab experiments include its low cost, its availability in bulk, and its stability. It is also relatively easy to handle and store, and it is not toxic. However, this compound is not very soluble in water, and it is not very soluble in organic solvents. Therefore, it is important to take into account the solubility of this compound when designing experiments.

Zukünftige Richtungen

The use of 4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride in scientific research is still in its early stages, and there are many potential future directions for its use. One potential application is in the synthesis of pharmaceuticals and other organic compounds. Another potential application is in the development of new catalysts and catalytic processes. Additionally, this compound could be used in the development of new materials, such as polymers, for use in a variety of applications. Finally, this compound could be used in the development of new drugs and drug delivery systems.

Synthesemethoden

4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is synthesized by a two-step process. In the first step, 4-chlorobenzaldehyde is reacted with hydrazine hydrate in an aqueous solution, resulting in the formation of 4-hydrazinobenzaldehyde. In the second step, 4-hydrazinobenzaldehyde is treated with hydrochloric acid to yield this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(1H-pyrazol-4-yl)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10;/h1-7H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXSCKXMIATSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)

![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)

![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)

![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)